L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy-
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Overview
Description
L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- is a chemical compound with a complex structure that includes a phenylalanine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- typically involves multiple steps, starting with the protection of the amino group of phenylalanine. The process includes the use of tert-butoxycarbonyl (Boc) as a protecting group. The protected phenylalanine is then coupled with glycine and further modified to introduce the N-hydroxy group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the coupling and deprotection steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific pH levels, and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
D-Phenylalanine, N-[N-[(1,1-dimethylethoxy)carbonyl]-L-leucyl-phenylmethyl ester: Another phenylalanine derivative with different functional groups.
L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-N,β-dimethyl-: A compound with a similar backbone but different substituents
Uniqueness
L-Phenylalaninamide, N-[(1,1-dimethylethoxy)carbonyl]glycyl-N-hydroxy- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
257619-92-4 |
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Molecular Formula |
C16H23N3O5 |
Molecular Weight |
337.37 g/mol |
IUPAC Name |
tert-butyl N-[2-[[(2S)-1-(hydroxyamino)-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C16H23N3O5/c1-16(2,3)24-15(22)17-10-13(20)18-12(14(21)19-23)9-11-7-5-4-6-8-11/h4-8,12,23H,9-10H2,1-3H3,(H,17,22)(H,18,20)(H,19,21)/t12-/m0/s1 |
InChI Key |
MRVZUOWQBCSHNO-LBPRGKRZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NO |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NO |
Origin of Product |
United States |
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